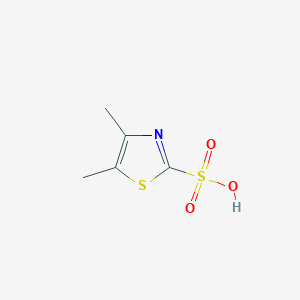

4,5-Dimethyl-1,3-thiazole-2-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-thiazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S2/c1-3-4(2)10-5(6-3)11(7,8)9/h1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVRMTWURHDYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dimethyl 1,3 Thiazole 2 Sulfonic Acid

Direct Sulfonylation Approaches to the Thiazole (B1198619) Ring System

Direct sulfonylation involves the chemical modification of 4,5-dimethylthiazole (B1345194). However, the inherent electronic properties of the thiazole ring present challenges, as electrophilic substitution reactions typically favor the C5 position. pharmaguideline.com Therefore, specialized methods are required to achieve substitution at the C2 position.

A viable route to functionalize the C2 position involves a deprotonation-sulfonylation sequence. The proton at the C2 position of the thiazole ring is the most acidic and can be removed by strong organometallic bases, creating a nucleophilic center that can react with a suitable sulfonating agent. pharmaguideline.com

The process begins with the treatment of 4,5-dimethylthiazole with a strong base, such as an organolithium reagent like n-butyllithium, to generate the 2-lithiated intermediate. This nucleophile is then reacted with sulfur dioxide (SO₂), followed by an oxidative workup to yield the desired sulfonic acid.

| Step | Reactant 1 | Reactant 2 | Key Transformation |

| 1 | 4,5-Dimethylthiazole | n-Butyllithium | Deprotonation at C2 |

| 2 | 2-Lithio-4,5-dimethylthiazole | Sulfur Dioxide (SO₂) | Formation of a sulfinate salt |

| 3 | Thiazole-2-sulfinate intermediate | Oxidizing Agent (e.g., H₂O₂) | Oxidation to sulfonic acid |

Oxidative sulfonylation provides an alternative C-H functionalization pathway. This approach can alter the standard reactivity of the thiazole ring to favor C2 substitution. One effective strategy is the sulfonylation of a thiazole N-oxide intermediate. elsevierpure.comsnu.ac.kr The N-oxide modification activates the C2 position, making it susceptible to attack by sulfonyl radicals.

This process involves two main stages. First, the 4,5-dimethylthiazole precursor is oxidized to 4,5-dimethylthiazole N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). In the second stage, the N-oxide is subjected to a C-H sulfonylation reaction, often using a sulfonyl radical precursor, to install the sulfonyl group at the C2 position. elsevierpure.com

| Step | Starting Material | Reagents | Product |

| 1 | 4,5-Dimethylthiazole | m-CPBA or similar oxidant | 4,5-Dimethylthiazole N-oxide |

| 2 | 4,5-Dimethylthiazole N-oxide | Sulfonylating agent (e.g., Sodium Sulfinate) + Oxidant | 4,5-Dimethyl-1,3-thiazole-2-sulfonic acid |

Multi-Step Synthetic Routes

Multi-step syntheses focus on constructing the thiazole ring from acyclic components. These methods offer high versatility, allowing for the introduction of various functional groups through the careful selection of starting materials.

The formation of the thiazole heterocycle is a cornerstone of these synthetic strategies, with several named reactions being applicable.

The Hantzsch thiazole synthesis is a classical and widely used method for preparing thiazole derivatives. bepls.com It involves the condensation reaction between an α-haloketone and a thioamide. nih.govscribd.com For the synthesis of the 4,5-dimethylthiazole core, the reaction would utilize 3-chloro-2-butanone (B129570) or 3-bromo-2-butanone (B1330396) as the α-haloketone component.

To obtain the 2-sulfonic acid derivative, a modified approach is necessary as a thioamide containing a sulfonic acid group is not a common starting material. A practical modification involves using thiourea (B124793) as the thioamide component to first synthesize 2-amino-4,5-dimethylthiazole. The 2-amino group can then be converted into a sulfonic acid group through a Sandmeyer-type reaction. This involves diazotization of the amine with nitrous acid to form a diazonium salt, which is subsequently reacted with sulfur dioxide in the presence of a copper catalyst to yield the target sulfonic acid.

| Stage | Step | Reactants | Product |

| Ring Formation | 1 | 3-Bromo-2-butanone + Thiourea | 2-Amino-4,5-dimethylthiazole |

| Functional Group Conversion | 2 | 2-Amino-4,5-dimethylthiazole + NaNO₂/HCl | 4,5-Dimethylthiazole-2-diazonium salt |

| Functional Group Conversion | 3 | 4,5-Dimethylthiazole-2-diazonium salt + SO₂/Cu catalyst | This compound |

Beyond the Hantzsch synthesis, other cyclocondensation techniques can be employed to construct functionalized thiazoles. These methods generally involve the reaction of a molecule containing a thioamide or equivalent N-C-S fragment with a suitable electrophilic partner to form the five-membered ring. researchgate.netasianpubs.org

One example is the Cook-Heilborn synthesis, which can produce 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide or dithioacids. pharmaguideline.com While this specific reaction yields a different substitution pattern, it illustrates the principle of building the thiazole core through cyclocondensation. For the target molecule, a hypothetical cyclocondensation could involve the reaction of a thioamide precursor bearing a protected sulfonic acid group with a suitable 2-carbon electrophile, leading to the formation of the desired 4,5-dimethylthiazole-2-sulfonic acid after deprotection. The versatility of cyclocondensation reactions allows for numerous variations in starting materials to achieve the target heterocyclic system. iaea.org

| Reactant Type A | Reactant Type B | General Outcome |

| Thioamide or Thiourea derivative | α-Halocarbonyl compound | Substituted Thiazole |

| α-Aminonitrile | Dithioacid or Carbon Disulfide | 5-Aminothiazole derivative |

| Thioamide dianion | Thioformamide | 5-N-Arylaminothiazole |

Cyclization Reactions for Thiazole Ring Formation

Regioselective Synthesis of Disubstituted Thiazoles

The foundational step in the synthesis of this compound is the creation of the 4,5-dimethyl-1,3-thiazole ring. A common and effective method for achieving this specific substitution pattern is a variation of the Hantzsch thiazole synthesis. This reaction typically involves the condensation of 3-bromobutan-2-one with a suitable thioamide. To ensure the desired regiochemistry, with methyl groups at the C4 and C5 positions, the choice of reactants is critical.

One plausible route begins with the synthesis of 2-amino-4,5-dimethylthiazole. This key intermediate can be prepared by the reaction of 3-chlorobutan-2-one with thiourea. The subsequent conversion of the 2-amino group to a sulfonic acid functionality is a multi-step process.

Introduction of the Sulfonic Acid Group Post-Cyclization

Direct sulfonation of the pre-formed 4,5-dimethylthiazole ring at the 2-position is challenging due to the electronic properties of the thiazole nucleus, which typically favor electrophilic substitution at the C5 position. Therefore, indirect methods are generally employed to introduce the sulfonic acid group at the desired C2 position.

A prominent strategy involves the conversion of a 2-amino-4,5-dimethylthiazole intermediate. The amino group can be transformed into a diazonium salt, which is then subjected to a Sandmeyer-type reaction. In this procedure, the diazonium salt is treated with sulfur dioxide in the presence of a copper(I) catalyst to yield the corresponding 4,5-dimethyl-1,3-thiazole-2-sulfonyl chloride.

Conversion from Related Thiazole Sulfonyl Halides

Once the 4,5-dimethyl-1,3-thiazole-2-sulfonyl chloride is obtained, the final step is the hydrolysis of the sulfonyl chloride to the desired sulfonic acid. This transformation is typically achieved by treating the sulfonyl chloride with water or a dilute aqueous base. The reaction proceeds through nucleophilic attack of a hydroxide (B78521) ion or water molecule on the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonic acid. Careful control of the reaction conditions, such as temperature and pH, is necessary to ensure complete conversion and to minimize potential side reactions.

Optimization of Synthetic Conditions and Process Development

Influence of Reaction Parameters on Yield and Purity

The efficiency of the synthetic pathway is dependent on several key parameters. The table below summarizes the typical influence of these parameters on the synthesis.

| Parameter | Influence on Yield and Purity |

| Solvent Selection | The choice of solvent can affect the solubility of reactants and intermediates, influencing reaction rates and the formation of side products. For the Sandmeyer reaction, aqueous acidic solutions are common, while the hydrolysis of the sulfonyl chloride is often performed in an aqueous medium. |

| Temperature Regimes | Temperature control is crucial, particularly during the diazotization and Sandmeyer reactions, which are often conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Higher temperatures can lead to decomposition and reduced yields. The hydrolysis step may be performed at room temperature or with gentle heating to drive the reaction to completion. |

| Reaction Time | The duration of each reaction step needs to be optimized to ensure complete conversion without promoting the formation of degradation products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential. |

Advanced Purification Methodologies

Given the polar nature of sulfonic acids, purification of the final product can be challenging. Standard chromatographic techniques on silica (B1680970) gel are often not suitable. Advanced purification methodologies are therefore employed:

Crystallization: this compound can often be purified by crystallization from a suitable solvent system. This method relies on the differences in solubility between the desired product and any impurities. The process typically involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Ion-Exchange Chromatography: This technique is particularly effective for purifying ionic compounds like sulfonic acids. The crude product is passed through a column containing an ion-exchange resin, which selectively retains the sulfonic acid. The purified product can then be eluted by changing the pH or ionic strength of the eluent.

Considerations for Scalable Synthesis

For the production of larger quantities of this compound, considerations for process scalability are important.

Continuous Flow Reactors: The use of continuous flow reactors offers several advantages for the synthesis of this compound, particularly for hazardous steps like the Sandmeyer reaction. allfordrugs.comresearchgate.netsci-hub.sepharmablock.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better product consistency. allfordrugs.comresearchgate.netsci-hub.sepharmablock.com The small reactor volumes inherent in flow systems minimize the risks associated with the handling of unstable intermediates like diazonium salts. allfordrugs.comresearchgate.netsci-hub.sepharmablock.com This technology has been successfully applied to Sandmeyer reactions of various aromatic and heteroaromatic compounds, suggesting its applicability to the synthesis of 4,5-dimethyl-1,3-thiazole-2-sulfonyl chloride, the key precursor to the final product. allfordrugs.comresearchgate.netsci-hub.sepharmablock.com

Chemical Reactivity and Mechanistic Investigations of 4,5 Dimethyl 1,3 Thiazole 2 Sulfonic Acid

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is generally susceptible to electrophilic aromatic substitution, with the reactivity and regioselectivity being highly dependent on the nature of the substituents present. pharmaguideline.com For the parent 4,5-dimethylthiazole (B1345194), electrophilic attack, such as nitration, occurs at the C-2 position. ias.ac.inias.ac.in However, in the case of 4,5-dimethyl-1,3-thiazole-2-sulfonic acid, the reaction landscape for electrophilic substitution is significantly altered.

The sulfonic acid group (-SO₃H) at the C-2 position is a powerful electron-withdrawing and deactivating group. This deactivation arises from both its inductive effect and its resonance effect, which reduce the electron density of the thiazole ring, making it substantially less nucleophilic and thus less reactive towards electrophiles. Furthermore, the positions C-4 and C-5 are occupied by methyl groups, leaving no available sites for substitution on the carbon skeleton of the ring. Consequently, electrophilic aromatic substitution on the thiazole ring of this compound is considered highly unfavorable under typical electrophilic substitution conditions. Any potential reaction would require harsh conditions, which might instead lead to degradation of the molecule.

Nucleophilic Substitution Reactions on the Thiazole Moiety, particularly at C-2

The electronic properties of the thiazole ring render the C-2 position inherently electron-deficient, making it the most susceptible site for nucleophilic attack. pharmaguideline.com This electrophilicity is further enhanced in this compound by the presence of the strongly electron-withdrawing sulfonic acid group. The sulfonate group, particularly after conversion to a better leaving group like a sulfonyl chloride (-SO₂Cl), can be readily displaced by a variety of nucleophiles.

This reactivity provides a versatile pathway for the synthesis of diverse 2-substituted-4,5-dimethylthiazoles. The typical reaction sequence involves two steps:

Activation of the Sulfonic Acid: The sulfonic acid is first converted into a more reactive sulfonyl halide, most commonly a sulfonyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Nucleophilic Displacement: The resulting 4,5-dimethyl-1,3-thiazole-2-sulfonyl chloride serves as an excellent substrate for nucleophilic substitution, where the sulfonyl chloride group is displaced.

A range of nucleophiles can be employed in this reaction, leading to a variety of functional groups at the C-2 position.

Table 1: Representative Nucleophilic Substitution Reactions at C-2

| Nucleophile | Reagent Example | Product Class | Notes |

|---|---|---|---|

| Hydroxide (B78521) (H₂O/OH⁻) | Aqueous base | 2-Hydroxy-4,5-dimethylthiazole | This reaction represents the hydrolysis of the sulfonyl chloride back to a sulfonic acid or, under forcing conditions, to the hydroxyl derivative. |

| Alkoxides (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 2-Alkoxy-4,5-dimethylthiazole | Forms ether derivatives. |

| Ammonia (B1221849) / Amines (RNH₂) | Ammonia (NH₃), Aniline (C₆H₅NH₂) | 2-Amino-4,5-dimethylthiazole derivatives (Sulfonamides) | A common and important transformation leading to sulfonamides. |

| Halides (X⁻) | Potassium fluoride (B91410) (KF) | 2-Halo-4,5-dimethylthiazole | Can be used to introduce halogen atoms. |

| Thiols (RS⁻) | Sodium thiophenoxide (NaSPh) | 2-Thioether-4,5-dimethylthiazole | Forms thioether linkages. |

Oxidation Pathways Leading to Sulfone Derivatives

While the sulfonic acid group at C-2 contains sulfur in its highest oxidation state (+6), the endocyclic sulfur atom (at position 1) of the thiazole ring is in a lower oxidation state and can be oxidized. Oxidation of the thiazole ring sulfur typically leads to the formation of non-aromatic thiazole S-oxides or S,S-dioxides (sulfones). wikipedia.org

The oxidation of this compound would target the S-1 atom. This transformation generally requires strong oxidizing agents. The electron-withdrawing nature of the C-2 sulfonic acid group may render the ring sulfur less susceptible to oxidation compared to electron-rich thiazoles. Nevertheless, powerful oxidants can achieve this conversion.

Common oxidizing agents used for creating sulfones from sulfides include:

Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the oxidation of sulfides to sulfoxides and further to sulfones.

Hydrogen peroxide (H₂O₂): Often used with a catalyst, it can effectively oxidize sulfur compounds.

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent capable of oxidizing the ring sulfur. Reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the thiazole ring.

The resulting product, a thiazole S,S-dioxide, would feature a sulfone group integrated into the heterocyclic ring structure, significantly altering its geometry and electronic properties from the aromatic starting material. Studies on the oxidation of related 2-thiazolines have shown that such reactions can sometimes lead to ring-opening products in addition to the desired sulfones, suggesting that the stability of the ring system is compromised during the oxidation process. researchgate.net

Reduction Reactions and Transformations of the Sulfonic Acid Group

The sulfonic acid group is generally resistant to direct chemical reduction. However, its transformation into other functional groups, primarily via the sulfonyl chloride intermediate, opens up a variety of reductive and synthetic pathways.

Desulfonation: One of the most significant transformations is the removal of the sulfonic acid group, known as desulfonation. This reaction is the reverse of sulfonation and can typically be achieved by heating the aromatic sulfonic acid in the presence of a strong aqueous acid, such as sulfuric or hydrochloric acid. syntheticmap.comwikipedia.orgnumberanalytics.com For this compound, this process would yield 4,5-dimethylthiazole, regenerating the parent heterocycle. The kinetics of desulfonation are often first-order with respect to the sulfonic acid and are influenced by temperature and acid concentration. researchgate.net

Transformations via Sulfonyl Chloride: The conversion to 4,5-dimethyl-1,3-thiazole-2-sulfonyl chloride is a gateway to numerous other functionalities.

Reduction to Sulfinates and Thiols: The sulfonyl chloride can be reduced to the corresponding sulfinic acid or thiol. This typically requires controlled reduction using specific reducing agents.

Formation of Sulfonamides: As mentioned in section 3.2, reaction with ammonia or primary/secondary amines is a facile process that yields sulfonamides. iaea.org

Formation of Sulfonate Esters: Reaction with alcohols in the presence of a base yields sulfonate esters.

Table 2: Key Transformations of the Sulfonic Acid Group

| Reaction Type | Reagent(s) | Product | Notes |

|---|---|---|---|

| Desulfonation | H₂O, H⁺, Heat | 4,5-Dimethylthiazole | Reverts the molecule to its parent thiazole structure. syntheticmap.comwikipedia.org |

| Conversion to Sulfonyl Chloride | SOCl₂ or PCl₅ | 4,5-Dimethyl-1,3-thiazole-2-sulfonyl chloride | Key intermediate for further reactions. |

| Conversion to Sulfonamide | 1. SOCl₂ 2. R₂NH | N,N-Dialkyl-4,5-dimethyl-1,3-thiazole-2-sulfonamide | Forms a stable amide linkage to the sulfonyl group. |

| Conversion to Sulfonate Ester | 1. SOCl₂ 2. ROH, Base | Alkyl 4,5-dimethyl-1,3-thiazole-2-sulfonate | Forms an ester linkage to the sulfonyl group. |

Ring-Opening and Rearrangement Processes

The aromaticity of the thiazole ring imparts significant stability, and thus, ring-opening and rearrangement processes typically require energetic input or specific reagents that can overcome this stability.

Oxidative Ring-Opening: As noted in related systems, strong oxidation can lead to cleavage of the thiazole ring. researchgate.net For instance, the oxidation of 2-thiazolines can result in ring-opened disulfide products. researchgate.net While the aromatic nature of the thiazole in this compound provides greater stability, aggressive oxidation could potentially lead to the formation of an epoxide across the C4=C5 bond, followed by hydrolysis and ring fission. researchgate.net

Photochemical Degradation: Exposure to ultraviolet (UV) or visible light can induce ring-opening and rearrangement. nih.gov Studies on other thiazole-containing compounds have shown that photo-degradation can proceed via a [4+2] cycloaddition with singlet oxygen, forming an unstable endoperoxide intermediate that subsequently rearranges to ring-opened products. nih.gov Another photochemical pathway involves the cleavage of the S1-C5 bond, leading to various isocyano compounds and other fragments. rsc.orgresearchgate.net The specific substituents on the thiazole ring are known to influence the likelihood and pathway of such photo-degradation. nih.gov

Thermal Rearrangement: At high temperatures, thiazoles can undergo cycloaddition reactions with alkynes, which are often followed by the extrusion of the sulfur atom to yield a pyridine (B92270) ring. wikipedia.org This transformation provides a synthetic route from a five-membered heterocycle to a six-membered one, though it requires significant thermal energy.

Thermal Stability and Controlled Degradation Products

The thermal stability of this compound is dictated by the strengths of the bonds within its structure, particularly the C-S bonds of the ring and the C-SO₃H bond.

Thermal Decomposition: Aromatic sulfonic acids generally exhibit moderate to good thermal stability, but they will decompose at elevated temperatures. Studies on various aromatic sulfonic acids indicate thermal decomposition typically occurs in the range of 200-300°C. researchgate.net Upon heating, aryl sulfonic acids can produce highly toxic fumes of sulfur oxides (SO₂ and SO₃). noaa.gov The most likely initial thermal degradation pathway for this compound is desulfonation, releasing sulfur trioxide and forming 4,5-dimethylthiazole, as this process is known to be driven by heat in an acidic environment. syntheticmap.comwikipedia.org

Controlled Degradation: Degradation can be controlled and studied under specific conditions to elucidate reaction mechanisms and identify products.

Forced Degradation Studies: In analytical contexts, forced degradation is performed under stress conditions such as acid/base hydrolysis, oxidation, and photolysis to understand the stability of a molecule. researchgate.net For a thiazole derivative, this could involve refluxing in acidic or basic solutions or exposure to oxidizing agents like hydrogen peroxide. researchgate.net

Photodegradation: As described in section 3.5, irradiation with light can lead to controlled degradation. Analysis of the resulting products from the photo-degradation of a complex thiazole revealed a unique ring-opened amide product, demonstrating a specific and predictable degradation pathway under photochemical stress. nih.gov Similarly, advanced oxidation processes using UV light and hydrogen peroxide have been used to systematically degrade thiazole-based pollutants, with the specific degradation products identified through techniques like LC-MS. nih.gov

Synthesis and Chemical Transformations of Derivatives and Analogs of 4,5 Dimethyl 1,3 Thiazole 2 Sulfonic Acid

Preparation and Reactivity of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives from 4,5-dimethyl-1,3-thiazole-2-sulfonic acid typically proceeds through its more reactive sulfonyl chloride. The sulfonic acid can be converted to 4,5-dimethyl-1,3-thiazole-2-sulfonyl chloride using standard halogenating agents like thionyl chloride or phosphorus pentachloride. This sulfonyl chloride is a key intermediate for the preparation of a variety of sulfonamides by reacting it with primary or secondary amines.

The general synthetic route involves the reaction of 2-aminothiazole (B372263) with a substituted sulfonyl chloride. nih.gov For instance, N-sulfonylation of 2-aminothiazole can be achieved by reacting it with various benzenesulfonyl chlorides in the presence of a base like sodium acetate. nih.gov Subsequent N-alkylation of the resulting sulfonamide can be carried out to produce a diverse range of derivatives. nih.gov

Thiazole-containing sulfonamides are recognized as potent bioactive molecules with inhibitory activities against several enzymes. semanticscholar.org The synthesis of novel thiazole-sulfanilamide derivatives has been accomplished, and their biological activities evaluated. semanticscholar.orgnih.gov These synthetic approaches often involve multi-step reactions, starting with the preparation of a chloro-acetamide derivative of sulfanilamide (B372717), followed by reaction with thiourea (B124793) to form the aminothiazole ring. semanticscholar.orgnih.gov

The reactivity of these sulfonamide derivatives is influenced by the electron-withdrawing nature of the sulfonyl group and the inherent aromaticity of the thiazole (B1198619) ring. The sulfonamide nitrogen can participate in further reactions, and the thiazole ring can undergo electrophilic substitution, although the sulfonic acid group at the 2-position is deactivating.

Table 1: Examples of Thiazole Sulfonamide Synthesis

| Starting Materials | Reagents | Product | Reference |

|---|---|---|---|

| 2-Aminothiazole, 4-Methylbenzenesulfonyl chloride | Sodium acetate, Water | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |

| Sulfanilamide, Chloroacetyl chloride | Triethylamine, DMF/Benzene | 2-Chloro-N-(4-sulfamoylphenyl)acetamide | semanticscholar.orgnih.gov |

| 2-Chloro-N-(4-sulfamoylphenyl)acetamide, Thiourea | Ethanol | 4-((2-Aminothiazol-4-yl)amino)benzenesulfonamide | nih.gov |

Exploration of Sulfone Analogs Derived from Oxidation

The sulfur atom in the thiazole ring can be oxidized to form sulfones, specifically thiazole 1,1-dioxides. The oxidation of 2-thiazolines (4,5-dihydro-1,3-thiazoles) can lead to the corresponding thiazoline (B8809763) 1,1-dioxides. researchgate.netrsc.org For example, the oxidation of certain 2-phenyl-2-thiazolines with potassium permanganate (B83412) under phase-transfer conditions in the presence of benzoic acid can selectively yield the thiazoline 1,1-dioxides. researchgate.netrsc.org These sulfones are reported to be highly reactive and sensitive to moisture, readily hydrolyzing to open-chain sulfinic acids. researchgate.netrsc.org

The high reactivity of these thiazoline 1,1-dioxides towards nucleophilic ring-opening precludes certain subsequent reactions like deprotonation and alkylation at the adjacent carbon. researchgate.netrsc.org Upon flash vacuum pyrolysis, they can fragment to give sulfur dioxide, a nitrile, and an alkene. researchgate.netrsc.org While direct oxidation of the aromatic this compound to a sulfone at the ring sulfur is not commonly reported, the principles of thiazoline oxidation suggest that the thiazole ring sulfur is susceptible to oxidation under controlled conditions.

Generation and Reactions of Thiazole Diazonium Salt Intermediates

The generation of a diazonium salt from a 2-aminothiazole derivative is a key transformation that opens up a wide range of synthetic possibilities. The diazotization of 2-amino-4,5-dimethylthiazole can be achieved by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. semanticscholar.orgmdpi.com The resulting 4,5-dimethyl-1,3-thiazole-2-diazonium salt is a versatile intermediate.

These diazonium salts can undergo a variety of substitution reactions, collectively known as Sandmeyer and related reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov These reactions allow for the replacement of the diazonium group with a wide range of nucleophiles, often catalyzed by copper(I) salts. wikipedia.orgmasterorganicchemistry.comnih.gov For example, treatment with copper(I) chloride, bromide, or cyanide can introduce chloro, bromo, or cyano groups, respectively, onto the thiazole ring at the 2-position. masterorganicchemistry.com

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution process. wikipedia.org The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org This radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst. wikipedia.org

Table 2: Potential Sandmeyer Reactions of 4,5-Dimethyl-1,3-thiazole-2-diazonium Salt

| Reagent | Expected Product |

|---|---|

| Copper(I) Chloride (CuCl) | 2-Chloro-4,5-dimethyl-1,3-thiazole |

| Copper(I) Bromide (CuBr) | 2-Bromo-4,5-dimethyl-1,3-thiazole |

| Copper(I) Cyanide (CuCN) | 4,5-Dimethyl-1,3-thiazole-2-carbonitrile |

| Water (H₂O), Copper(I) oxide (Cu₂O) | 4,5-Dimethyl-1,3-thiazol-2-ol |

| Potassium Iodide (KI) | 2-Iodo-4,5-dimethyl-1,3-thiazole |

Structural Modifications of the Dimethylthiazole Ring System

The 4,5-dimethylthiazole (B1345194) ring system offers several sites for structural modification. Electrophilic substitution reactions on the thiazole ring typically occur at the C5 position, which is the most electron-rich. numberanalytics.comresearchgate.net However, the presence of substituents can direct the substitution to other positions. For nucleophilic substitution, the C2 position is the most reactive. ias.ac.inias.ac.in

The methyl groups at the C4 and C5 positions are also amenable to functionalization. For instance, radical bromination of 4,5-dimethylthiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of mono-, tri-, and tetrabromo derivatives, indicating that the methyl groups can be halogenated. sigmaaldrich.com These halogenated methyl groups can then serve as handles for further synthetic transformations, such as nucleophilic substitution or the formation of organometallic reagents.

The reactivity of the thiazole ring is influenced by the electronic properties of its substituents. Electron-donating groups enhance the ring's reactivity towards electrophiles, while electron-withdrawing groups, such as the sulfonic acid group, deactivate the ring towards electrophilic attack but may activate it for nucleophilic substitution.

Synthesis of Ring-Fused and Polycyclic Thiazole-Containing Frameworks

The 4,5-dimethylthiazole core can be used as a building block for the synthesis of more complex, ring-fused heterocyclic systems. One common strategy involves the condensation of a 2-aminothiazole derivative with a 1,3-dicarbonyl compound or its equivalent to form a thiazolo[3,2-a]pyrimidine ring system. nih.govresearchgate.netresearchgate.net Various derivatives of thiazolo[3,2-a]pyrimidines have been synthesized, often starting from a substituted 3,4-dihydropyrimidine-2(1H)-thione which is then reacted with an α-haloketone or a related electrophile. researchgate.netresearchgate.net

Another important class of fused systems are the thiazolo[4,5-d]pyridazines. These can be synthesized through various cyclocondensation reactions. For example, a novel protocol for the synthesis of thiazolo[4,5-c]pyridazines involves the high-pressure cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones. nih.gov Thiazolo[4,5-d]pyridazine analogues have also been synthesized and evaluated as dihydrofolate reductase (DHFR) inhibitors. nih.gov The synthesis of intermediates for thiazolo[4,5-d]pyridazines, such as amides and hydrazides of thiazole-carboxylic acids, has also been reported. documentsdelivered.com

The synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines has been achieved through the condensation of imidazo[4,5-e]triazinethiones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or diethyl acetylenedicarboxylate (DEAD). nih.govresearchgate.net These can then undergo rearrangement to form imidazo[4,5-e]thiazolo[2,3-c]triazines. nih.govresearchgate.net

Comparative Studies with Isomeric and Related Sulfur-Nitrogen Heterocycles (e.g., Thiadiazoles)

Thiadiazoles are isomers of thiazoles, containing a five-membered ring with one sulfur and two nitrogen atoms. There are four possible isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,3,4-thiadiazole (B1197879), and 1,2,5-thiadiazole. These isomers exhibit different chemical and physical properties compared to thiazoles due to the different arrangement of heteroatoms in the ring.

For example, 1,2,4-thiadiazoles are generally stable aromatic compounds. The 5-position in this ring system is the most reactive site for nucleophilic substitution, while electrophilic reactions are less common. In contrast, 1,3-thiazoles, like 4,5-dimethyl-1,3-thiazole, are more susceptible to electrophilic attack at the 5-position.

The synthesis of 2,3-dihydro-1,2,4-thiadiazoles can be achieved through the oxidative ring closure of 1,3-thiaza-1,3-butadienes. semanticscholar.org This highlights a different synthetic approach compared to the common Hantzsch synthesis for thiazoles.

Comparative studies of the biological activities of thiazole and thiadiazole derivatives often reveal that both ring systems can serve as important pharmacophores. For instance, both thiazole and 1,3,4-thiadiazole derivatives have been investigated for their anticancer properties. nih.gov The specific biological activity is highly dependent on the substitution pattern on the heterocyclic ring.

Advanced Analytical and Structural Characterization of 4,5 Dimethyl 1,3 Thiazole 2 Sulfonic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of 4,5-Dimethyl-1,3-thiazole-2-sulfonic acid, distinct signals corresponding to the different types of protons are expected. The two methyl groups at the C4 and C5 positions of the thiazole (B1198619) ring would likely appear as sharp singlet peaks. Due to the slight electronic differences between C4 and C5, these singlets may have slightly different chemical shifts. The acidic proton of the sulfonic acid group is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be anticipated for the two methyl carbons, the two quaternary carbons of the thiazole ring (C4 and C5), and the carbon atom attached to the sulfonic acid group (C2). The chemical shifts of these carbons are influenced by their local electronic environment.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.3-2.5 | Singlet | CH ₃ at C4/C5 |

| ¹H | ~2.2-2.4 | Singlet | CH ₃ at C4/C5 |

| ¹H | >10 (variable) | Broad Singlet | SO₃H |

| ¹³C | ~12-15 | Quartet | C H₃ |

| ¹³C | ~145-150 | Singlet | C 4/C 5 |

| ¹³C | ~148-153 | Singlet | C 4/C 5 |

| ¹³C | ~160-165 | Singlet | C 2-SO₃H |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonic acid group and the thiazole ring. Key vibrational modes would include the O-H stretch of the sulfonic acid, the S=O asymmetric and symmetric stretches, and various C=N and C-S stretching vibrations associated with the heterocyclic ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonic Acid | O-H stretch | 3200-2500 (broad) |

| Sulfonic Acid | S=O asymmetric stretch | 1250-1160 |

| Sulfonic Acid | S=O symmetric stretch | 1080-1010 |

| Thiazole Ring | C=N stretch | ~1600 |

| Thiazole Ring | C-S stretch | 800-600 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula (C₅H₇NO₃S₂). This technique is highly sensitive and accurate, providing strong evidence for the identity of the synthesized compound.

UV/Visible spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring is a chromophore that is expected to absorb in the UV region. The UV/Visible spectrum of this compound would likely exhibit absorption maxima characteristic of the π → π* and n → π* transitions within the heterocyclic system. The position and intensity of these absorptions can be influenced by the solvent polarity.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, offer the most definitive method for determining the three-dimensional structure of a molecule in the solid state.

Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction analysis would provide a wealth of structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group. This method stands as the gold standard for unambiguous structural proof. While specific crystallographic data for this compound is not publicly available, the technique remains the ultimate tool for its structural elucidation.

Analysis of Crystal Packing and Non-Covalent Interactions in Solid State

The solid-state architecture of thiazole derivatives is significantly influenced by a variety of non-covalent interactions, which dictate their crystal packing and, consequently, their physicochemical properties. While specific crystallographic data for this compound is not extensively detailed in the available literature, an analysis of related structures and functional groups present in the molecule allows for a comprehensive understanding of the likely intermolecular forces at play.

The presence of the sulfonic acid group is a primary determinant of the crystal packing. This functional group is a strong hydrogen bond donor (from the hydroxyl group) and acceptor (from the sulfonyl oxygens). It is anticipated that strong hydrogen bonds, such as O-H···N and O-H···O, would be prominent features in the crystal lattice. The nitrogen atom of the thiazole ring is a potential hydrogen bond acceptor, leading to the formation of robust intermolecular connections. ustc.edu.cnresearchgate.net Such interactions are known to guide the formation of specific supramolecular assemblies, including chains or sheets. nih.gov

Furthermore, van der Waals forces, including dipole-dipole interactions and London dispersion forces, will play a crucial role in the close packing of the molecules. The thiazole ring itself is an aromatic heterocycle, and π-π stacking interactions between adjacent rings could be another stabilizing factor, depending on the relative orientation of the molecules in the crystal lattice. The interplay of these various non-covalent interactions—from strong hydrogen bonds to weaker van der Waals forces—results in a complex and stable three-dimensional crystalline network. mdpi.com The specific arrangement of molecules will aim to maximize attractive interactions while minimizing repulsive forces, leading to an energetically favorable packed structure.

Elemental Composition Analysis

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₅H₇NO₃S₂. This provides a baseline against which experimentally determined values from techniques such as combustion analysis can be compared to confirm the purity and identity of the compound.

The molecular weight of this compound is calculated as follows: (5 × 12.011) + (7 × 1.008) + (1 × 14.007) + (3 × 15.999) + (2 × 32.065) = 193.24 g/mol .

Based on this molecular weight, the theoretical percentage of each element is presented in the table below.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 31.08 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.65 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25 |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.84 |

| Sulfur | S | 32.065 | 2 | 64.13 | 33.19 |

Computational and Theoretical Investigations of 4,5 Dimethyl 1,3 Thiazole 2 Sulfonic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Elucidation of Electronic Structure and Molecular Orbital Properties

DFT calculations are instrumental in elucidating the electronic structure of thiazole (B1198619) derivatives. researchgate.netsciensage.info For 4,5-dimethyl-1,3-thiazole-2-sulfonic acid, the thiazole ring, with its sulfur and nitrogen heteroatoms, along with the electron-withdrawing sulfonic acid group, dictates the distribution of electron density. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. lookchem.com A smaller gap generally suggests higher reactivity. lookchem.com In substituted thiazoles, the locations of these frontier orbitals are influenced by the nature and position of the substituents. nih.govnih.gov The methyl groups at the 4 and 5 positions are electron-donating, which would be expected to raise the energy of the HOMO, while the sulfonic acid group at the 2-position is strongly electron-withdrawing, which would lower the energy of the LUMO. This combination of substituents would likely result in a relatively small HOMO-LUMO gap, suggesting a reactive molecule.

Prediction of Spectroscopic Parameters

DFT methods can be employed to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which can aid in the identification and characterization of the molecule. Similarly, theoretical calculations of NMR chemical shifts can provide valuable insights into the electronic environment of the different nuclei within the molecule. For thiazole derivatives, DFT has been successfully used to correlate calculated spectroscopic data with experimental results. researchgate.net

Mechanistic Pathways and Transition State Analysis in Reactions

DFT is a powerful tool for investigating reaction mechanisms. It allows for the calculation of the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of a reaction. This information is crucial for understanding the feasibility and kinetics of a particular chemical transformation. For thiazole compounds, DFT has been used to study various reactions, including electrophilic and nucleophilic substitutions. ias.ac.inias.ac.in The presence of the sulfonic acid group, a good leaving group, suggests that nucleophilic substitution at the C2 position could be a favorable reaction pathway.

Molecular Dynamics (MD) Simulations for Conformational and Solvation Studies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. nih.gov For a flexible molecule like this compound, particularly the orientation of the sulfonic acid group relative to the thiazole ring, MD simulations can reveal the most stable conformations and the energy barriers between them. researchgate.net

Furthermore, MD simulations are invaluable for studying solvation effects. The interaction of the polar sulfonic acid group with solvent molecules, such as water, will significantly influence the molecule's behavior in solution. These simulations can provide detailed information about the solvation shell and the hydrogen bonding network around the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interaction among bonds. sid.ir It provides a detailed picture of the delocalization of electron density and the nature of the chemical bonds within a molecule. nih.gov For this compound, NBO analysis can quantify the hyperconjugative interactions between the methyl groups and the thiazole ring, as well as the strong inductive and resonance effects of the sulfonic acid group. nih.govmdpi.com This analysis helps in understanding the stability of the molecule and the nature of its electronic structure. researchgate.net The charge transfer from donor to acceptor orbitals, as revealed by NBO analysis, can provide insights into the molecule's reactivity and electronic properties. mdpi.com

Theoretical Studies of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity Indices)

DFT-based reactivity descriptors are useful for predicting and explaining the chemical reactivity of molecules. nih.gov Key descriptors include electrophilicity and nucleophilicity indices, which quantify the ability of a molecule to accept or donate electrons, respectively. cu.edu.eg For this compound, the strong electron-withdrawing nature of the sulfonic acid group would lead to a high electrophilicity index, making the thiazole ring susceptible to nucleophilic attack. nih.gov Conversely, the presence of the lone pairs on the nitrogen and sulfur atoms, as well as the pi-electron system of the ring, could impart nucleophilic character to certain positions of the molecule. cu.edu.eg The calculation of these indices can provide a quantitative measure of the molecule's reactivity and help in predicting its behavior in chemical reactions. nih.gov

Scant Evidence Precludes In-Depth Analysis of this compound in Advanced Applications

The thiazole ring is a well-established pharmacophore and a versatile building block in the synthesis of complex molecules, finding use in numerous biologically active compounds and functional materials. Thiazole derivatives are known to be instrumental in the development of drugs, dyes, and catalysts. However, the specific roles and potential advantages of substituting the thiazole ring at the 2-position with a sulfonic acid group, and at the 4- and 5-positions with methyl groups, have not been extensively documented in publicly accessible research.

General knowledge suggests that the sulfonic acid group would impart strong acidic properties to the molecule, potentially making it a candidate for acid-catalyzed reactions. Its structure could, in theory, allow it to act as a unique building block or a functional monomer in polymerization. However, without specific studies, any discussion on its catalytic activity, mechanistic insights, or its role as a precursor for polymers and advanced materials would be purely speculative.

A comprehensive search of chemical databases and scientific journals did not yield specific studies on the utilization of this compound in the capacities outlined in the query. Research on closely related compounds, such as 4,5-dimethyl-1,3-thiazole-2-thiol (B7724978) or thiazole-2-sulfonic acid, exists but does not provide the specific data required to address the user's detailed request for this compound. Therefore, the creation of data tables and a detailed discussion of its research findings is not feasible.

Further research is required to elucidate the chemical properties and potential applications of this compound before a comprehensive and authoritative article on its role in advanced organic synthesis and material science can be written.

Applications in Advanced Organic Synthesis and Material Science

Design and Synthesis of Chemically Active Probes for Research Tools

The 4,5-dimethyl-1,3-thiazole-2-sulfonic acid scaffold serves as a valuable starting point for the design and synthesis of chemically active probes, which are essential research tools for interrogating biological systems. The reactivity of the sulfonic acid group, often converted to a more versatile sulfonyl chloride, allows for its conjugation to various molecular fragments to create probes tailored for specific applications. A prominent area where this scaffold shows significant potential is in the development of enzyme inhibitors, particularly for metalloenzymes.

A key design principle involves utilizing the sulfonamide moiety as a zinc-binding group. nih.gov This strategy has been extensively applied in the creation of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes. nih.govresearchgate.netnih.gov The sulfonamide group (-SO₂NH₂) derived from thiazole (B1198619) sulfonic acid can coordinate to the Zn(II) ion located in the active site of these enzymes, thereby blocking their catalytic function. nih.gov The thiazole ring itself provides a rigid core that can be further functionalized to enhance binding affinity and selectivity for different CA isoforms. nih.gov

The synthesis of these chemically active probes typically begins with the corresponding thiazole sulfonyl chloride. This reactive intermediate can then be coupled with a diverse range of amines to generate a library of thiazole sulfonamide derivatives. This synthetic versatility allows for the systematic exploration of the chemical space around the core scaffold to optimize the probe's properties. For instance, researchers have synthesized novel thiazole-sulfonamide hybrids by reacting sulfanilamide (B372717) with chloro-acetyl chloride and thiourea (B124793) to create a core structure, which is then further modified. nih.gov

The development of these probes is often guided by computational methods, such as molecular docking, which can predict the binding interactions of the designed molecules with their target enzyme. nih.gov This in silico approach helps in prioritizing synthetic targets and refining the design of the probes for improved potency and selectivity. nih.govfrontiersin.org

Below are examples of thiazole-based sulfonamide derivatives designed as carbonic anhydrase inhibitors, illustrating the structural diversity that can be achieved from a thiazole sulfonic acid precursor.

Table 1: Examples of Thiazole-Sulfonamide Based Carbonic Anhydrase Inhibitors

| Compound | Structure | Target Enzyme(s) | Key Findings |

|---|---|---|---|

| Acetazolamide (Reference) | A well-established carbonic anhydrase inhibitor. | CA I, II, IX, XII | A foundational molecule for the design of other sulfonamide-based inhibitors. researchgate.net |

| Thiazolone-benzenesulphonamide derivatives | A series of compounds linking a thiazolone ring to a benzenesulfonamide (B165840). | hCA I, II, VII, MscCAβ, StCA1 | Exhibited potent inhibition in the low nanomolar range for several human CA isoforms. nih.gov |

| Thiazole–chalcone/sulfonamide hybrid | A molecule designed to dually inhibit tubulin polymerization and carbonic anhydrase IX. | Tubulin, CA IX | Showed potent and selective inhibition of CA IX and demonstrated anticancer activity. frontiersin.org |

| 4-((2-aminothiazol-4-yl) amino) benzenesulfonamide derivatives | Synthesized compounds incorporating an aminothiazole moiety linked to a benzenesulfonamide. | Carbonic Anhydrase IX | Docking studies suggested a high binding affinity to the active site of the receptor. nih.gov |

These research findings underscore the utility of the thiazole sulfonic acid scaffold in the generation of chemically active probes. By modifying the substituents on the thiazole ring and the amine component of the sulfonamide, researchers can fine-tune the electronic and steric properties of the resulting molecules to achieve high affinity and selectivity for their biological targets, providing powerful tools for chemical biology and drug discovery. researchgate.net

Future Directions and Emerging Research Avenues for 4,5 Dimethyl 1,3 Thiazole 2 Sulfonic Acid

Development of Greener and More Sustainable Synthetic Protocols

The chemical industry's increasing emphasis on sustainability is expected to drive the development of more environmentally friendly methods for synthesizing 4,5-dimethyl-1,3-thiazole-2-sulfonic acid. Current research in the broader field of heterocyclic chemistry points towards several key areas of improvement. These include the use of safer and more sustainable solvents, the reduction of reaction times through alternative energy sources like microwave irradiation, and the design of processes that minimize or eliminate the need for extensive purification steps. mdpi.com

Future protocols will likely focus on atom economy, minimizing waste generation, and utilizing renewable starting materials where possible. The development of catalytic systems that can operate under milder conditions with high efficiency will also be a critical area of investigation. For instance, the use of deep eutectic solvents (DESs) is an emerging eco-friendly approach for the synthesis of thiazole (B1198619) derivatives. mdpi.com

| Aspect of Green Synthesis | Potential Application to this compound Synthesis | Anticipated Benefits |

|---|---|---|

| Use of Greener Solvents | Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or deep eutectic solvents. | Reduced environmental impact, improved safety profile, and potentially novel reactivity. |

| Alternative Energy Sources | Employing microwave or ultrasonic irradiation to accelerate reaction rates. | Shorter reaction times, increased yields, and reduced energy consumption. |

| Catalytic Methods | Development of reusable and highly efficient catalysts for key synthetic steps. | Lower catalyst loading, easier product purification, and reduced waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Minimized waste generation and more efficient use of resources. |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

While the fundamental reactivity of the thiazole ring is relatively well-understood, future research is expected to uncover novel reactivity patterns for this compound. This could involve the exploration of its behavior under unconventional reaction conditions, such as in the presence of novel catalysts or reagents. For example, the development of new methods for C-H functionalization could enable the direct modification of the thiazole ring, providing access to a wider range of derivatives. nih.gov

Furthermore, the interplay between the sulfonic acid group and the thiazole ring may lead to unprecedented transformations. Investigations into the catalytic activity of the compound itself, or its derivatives, could open up new avenues for its application in organic synthesis. The unique electronic properties conferred by the sulfonic acid moiety might also be exploited in the design of novel organocatalysts or ligands for transition metal catalysis.

Integration with Automation and High-Throughput Experimentation in Synthesis

The integration of automation and high-throughput experimentation (HTE) is set to revolutionize the synthesis of complex molecules, including derivatives of this compound. Automated synthesis platforms can rapidly screen a wide range of reaction conditions, catalysts, and substrates, significantly accelerating the optimization of synthetic routes. nih.govnih.gov This technology allows for the swift construction of compound libraries, which is invaluable for structure-activity relationship studies in drug discovery and materials science. nih.gov

Continuous flow chemistry is another powerful tool that offers precise control over reaction parameters, enhanced safety, and improved scalability. mdpi.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. mdpi.com

| Technology | Application in this compound Research | Expected Outcome |

|---|---|---|

| Automated Synthesis Platforms | Rapid screening of reaction conditions and synthesis of derivative libraries. | Accelerated discovery of optimal synthetic routes and novel analogues. |

| High-Throughput Experimentation (HTE) | Parallel synthesis and screening of a large number of compounds. | Efficient identification of lead compounds with desired properties. |

| Continuous Flow Chemistry | Development of scalable and highly controlled synthetic processes. | Improved yield, purity, safety, and reproducibility of synthesis. |

Advanced Predictive Modeling for Synthesis and Reactivity

Computational chemistry and machine learning are becoming increasingly powerful tools for predicting chemical reactivity and guiding synthetic efforts. In the context of this compound, advanced predictive modeling could be employed to:

Predict reaction outcomes: In silico models can help chemists anticipate the products of a reaction, saving time and resources in the laboratory. researchgate.net

Optimize reaction conditions: Machine learning algorithms can analyze large datasets of experimental results to identify the optimal conditions for a given transformation.

Design novel catalysts: Computational screening can be used to identify promising catalyst candidates for specific reactions involving the thiazole sulfonic acid.

Elucidate reaction mechanisms: Density functional theory (DFT) and other computational methods can provide detailed insights into the mechanisms of complex reactions, aiding in the rational design of new synthetic strategies. dntb.gov.ua

The use of these predictive tools is expected to significantly shorten the timeline for developing new synthetic methods and discovering novel derivatives of this compound with desired properties. researchgate.net

Synergistic Applications in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to molecular synthesis. researchgate.net Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. nih.gov The integration of this compound into MCRs and cascade processes could provide rapid access to a diverse range of complex heterocyclic structures. researchgate.netnih.gov

The sulfonic acid group could act as an internal catalyst in these reactions, promoting specific transformations and influencing the stereochemical outcome. The thiazole ring itself can participate in a variety of cycloaddition and condensation reactions, making it an attractive building block for the construction of polycyclic systems. The development of novel MCRs and cascade reactions featuring this compound is a promising area for future research, with the potential to yield new compounds with interesting biological activities or material properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-dimethyl-1,3-thiazole-2-sulfonic acid?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation of precursor thiazoles. For example, sulfonation of 4,5-dimethyl-1,3-thiazole using chlorosulfonic acid under controlled anhydrous conditions yields the sulfonic acid derivative. Oxidation of thiazolidine intermediates (e.g., using H₂O₂ or m-CPBA) may also introduce sulfonic groups .

- Key Considerations : Monitor reaction temperature (≤40°C) to avoid side reactions like ring-opening. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol) is recommended.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity and detect degradation products .

- NMR : ¹H and ¹³C NMR (D₂O or DMSO-d₆) confirm structure via characteristic thiazole ring protons (δ 6.8–7.2 ppm) and sulfonic group deshielding .

- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions for molecular weight validation.

Q. How does pH influence the stability of this compound?

- Methodological Answer : Stability studies show degradation under extreme pH:

| Condition (pH) | Degradation Products |

|---|---|

| <2 | Thiazole ring-opened sulfonic acid derivatives |

| >10 | Desulfonation to 4,5-dimethyl-1,3-thiazole |

- Storage Recommendations : Store at pH 6–8 (aqueous buffer) at 4°C to minimize hydrolysis. Lyophilization enhances long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonic acid group in substitution reactions?

- Methodological Answer : The sulfonic acid group acts as a strong electron-withdrawing group, directing electrophilic substitution to the 5-methyl position. Kinetic studies (e.g., stopped-flow UV-Vis) reveal second-order kinetics for nucleophilic attacks (e.g., amidation with acyl chlorides). Computational DFT modeling supports charge distribution at reactive sites .

Q. How to resolve contradictions in reported degradation pathways across studies?

- Methodological Answer : Discrepancies arise from varying analytical conditions. For example:

- LC-MS/MS identifies trace sulfonic acid dimers under high-temperature HPLC conditions, mistaken as degradation products in earlier studies .

- Orthogonal Methods : Combine 2D NMR (COSY, HSQC) with ion-mobility MS to distinguish isomers and confirm degradation pathways .

Q. What experimental designs are recommended for evaluating biological activity?

- Methodological Answer :

- Antimicrobial Assays : Use microbroth dilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), referencing structurally similar thiazoles with reported activity .

- Molecular Docking : Screen against E. coli dihydrofolate reductase (PDB: 1RX7) to predict binding affinity. Compare with control inhibitors (e.g., trimethoprim) .

Research Gaps and Future Directions

- SAR Studies : Systematically modify the 2-sulfonic acid group (e.g., esterification, amidation) to correlate substituents with bioactivity .

- Environmental Fate : Investigate photodegradation in aqueous systems using simulated sunlight (Xe arc lamp) and LC-HRMS to identify eco-toxicological byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.